cis-Nerolidol

Catalog No.
S627163
CAS No.
3790-78-1
M.F
C15H26O
M. Wt
222.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
cis-Nerolidol

CAS Number

3790-78-1

Product Name

cis-Nerolidol

IUPAC Name

(6Z)-3,7,11-trimethyldodeca-1,6,10-trien-3-ol

Molecular Formula

C15H26O

Molecular Weight

222.37 g/mol

InChI

InChI=1S/C15H26O/c1-6-15(5,16)12-8-11-14(4)10-7-9-13(2)3/h6,9,11,16H,1,7-8,10,12H2,2-5H3/b14-11-

InChI Key

FQTLCLSUCSAZDY-KAMYIIQDSA-N

SMILES

Array

solubility

Soluble in most fixed oils and propylene glycol; slightly soluble in water; insoluble in glycerol
Soluble (in ethanol)

Synonyms

3,7,11-trimethyl-1,6,10-dodecatrien-3-ol, nerolidol, nerolidol, (E)-isomer, nerolidol, (S-(E))-isomer, nerolidol, (S-(Z))-isomer, nerolidol, (Z)-isomer, peruviol

Canonical SMILES

CC(=CCCC(=CCCC(C)(C=C)O)C)C

Isomeric SMILES

CC(=CCC/C(=C\CCC(C)(C=C)O)/C)C

The exact mass of the compound cis-Nerolidol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in most fixed oils and propylene glycol; slightly soluble in water; insoluble in glycerolsoluble (in ethanol). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Sesquiterpenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

cis-Nerolidol is a naturally occurring, acyclic sesquiterpene alcohol utilized in advanced analytical chemistry, targeted pharmacology, and precision fragrance formulation. While the bulk commercial market primarily relies on generic nerolidol—a variable mixture of cis and trans isomers (CAS 7212-44-4)—the pure cis-isomer (CAS 3790-78-1) offers distinct, quantifiable physicochemical and biological properties. It is characterized by a specific gas chromatography retention index, stereospecific interactions with cellular targets such as the endoplasmic reticulum, and a distinctly woody, green organoleptic profile. For industrial and scientific buyers, procuring pure cis-nerolidol is essential when downstream applications demand strict reproducibility, precise analytical calibration, or stereochemically dependent performance that bulk isomeric mixtures cannot provide [1].

Procuring generic nerolidol (CAS 7212-44-4) introduces significant batch-to-batch variability because it is typically a synthetic mixture containing an approximate 42:58 ratio of cis to trans isomers[1]. This variability fundamentally compromises applications requiring high precision. In analytical metabolomics, the mixed isomers cause split peaks and co-elution, severely complicating quantitative integration. In fragrance formulation, the trans-isomer's sweeter, floral notes overpower the subtle woody-bark character unique to the cis-isomer, leading to olfactory drift[2]. Furthermore, in biological assays, the isomers exhibit divergent mechanisms of action; using a mixture confounds data on cellular signaling and cytotoxicity. Consequently, generic substitution fails whenever stereochemical purity is the primary driver of product performance or analytical accuracy.

Chromatographic Resolution and Analytical Standardization

In gas chromatography-mass spectrometry (GC-MS) profiling using non-polar columns (e.g., DB5), pure cis-nerolidol demonstrates a highly reproducible retention index (RI) of 1544. This allows it to be completely resolved from trans-nerolidol, which elutes later with an RI of 1564. Standard commercial synthetic nerolidol typically presents as an inseparable or broad-peak mixture of approximately 42:58 (cis:trans), making precise calibration impossible [1].

Evidence DimensionGC-MS Retention Index (DB5 non-polar column)
Target Compound DataRI = 1544 (cis-nerolidol)
Comparator Or BaselineRI = 1564 (trans-nerolidol) / Broad peak (42:58 mixture)
Quantified DifferenceAbsolute separation of 20 RI units
ConditionsSesquiterpene profiling via non-polar GC-MS

Procurement of the pure cis-isomer is strictly required for accurate calibration and integration in metabolomics and essential oil standardization, eliminating the co-elution errors inherent to mixed standards.

Stereospecific Induction of ER Stress in Drug-Resistant Cell Lines

The stereochemistry of nerolidol dictates its interaction with cellular targets. Pure cis-nerolidol has been isolated as a potent inducer of a highly specific mechanism of cell death via DNA damage and endoplasmic reticulum (ER) stress in drug-resistant bladder cancer models. In contrast, bulk isomeric mixtures present confounded pharmacological profiles with overlapping, non-specific cytotoxicities that obscure targeted pathway mapping [1].

Evidence DimensionPrimary mechanism of cytotoxicity
Target Compound DataSpecific induction of DNA damage and ER stress
Comparator Or BaselineConfounded/mixed apoptotic signaling (bulk cis/trans mixtures)
Quantified DifferenceIsolation of a single, targeted cell death pathway
ConditionsIn vitro assays on drug-resistant bladder cancer cell lines

Utilizing a generic isomeric mixture confounds pharmacological data; sourcing pure cis-nerolidol is mandatory for targeted oncology drug discovery and elucidating specific molecular mechanisms.

Olfactory Precision in Fragrance Formulation

While bulk nerolidol is utilized as a generic background modifier in cosmetics, the pure isomers exhibit fundamentally distinct organoleptic properties. cis-Nerolidol provides a specific woody-bark and green character. In direct contrast, trans-nerolidol is notably sweeter and more floral, which can skew the intended scent profile if the isomer ratio fluctuates [1].

Evidence DimensionOrganoleptic profile
Target Compound DataWoody-bark, green, fresh character
Comparator Or BaselineSweeter, floral character (trans-nerolidol)
Quantified DifferenceComplete divergence in primary scent notes
ConditionsOlfactory evaluation for perfumery and flavor formulation

For high-end fragrance manufacturing, procuring pure cis-nerolidol prevents the batch-to-batch scent drift caused by fluctuating isomer ratios in commercial bulk mixtures.

Analytical Baseline Clarity for Pharmacokinetic Profiling

Nerolidol is widely utilized as a skin penetration enhancer, but tracking its transdermal delivery requires precise pharmacokinetic quantification. Using pure cis-nerolidol allows for a sharp, single-peak baseline in mouse plasma with a highly sensitive limit of detection (LOD) of 0.0017 μg/mL. Utilizing mixed isomers complicates the metabolite-to-internal-standard ratio calculations due to split peaks and differential ionization efficiencies [1].

Evidence DimensionAnalytical baseline for pharmacokinetic quantification
Target Compound DataSingle sharp peak (LOD 0.0017 μg/mL)
Comparator Or BaselineSplit/broad peaks requiring complex summation (commercial mixture)
Quantified DifferenceElimination of dual-peak integration errors
ConditionsMouse plasma quantification via GC-MS

Formulators of transdermal patches must procure stereopure cis-nerolidol to ensure reproducible diffusion kinetics and reliable analytical tracking in vivo.

Analytical Standards for Sesquiterpene Profiling

Pure cis-nerolidol is the definitive choice for calibrating GC-MS instruments in metabolomics and essential oil analysis. By providing a precise retention index (RI 1544), it allows researchers to accurately map sesquiterpene profiles without the peak broadening and co-elution issues caused by synthetic cis/trans mixtures[1].

Targeted Oncology and Mechanistic Drug Discovery

In pharmacological screening, particularly for drug-resistant malignancies, cis-nerolidol is required to isolate ER-stress-mediated cell death pathways. Procuring the pure isomer ensures that cytotoxicity data is not confounded by the overlapping or divergent signaling mechanisms present in bulk nerolidol mixtures [2].

Precision Fragrance and Cosmetic Formulation

For high-end perfumery requiring consistent woody and green notes, pure cis-nerolidol is the required procurement choice. It eliminates the sweet and floral variability introduced by the trans-isomer, ensuring strict batch-to-batch organoleptic reproducibility in premium cosmetic products [3].

Transdermal Delivery and Pharmacokinetic Tracking

When formulating transdermal patches or topical therapeutics, using pure cis-nerolidol as a penetration enhancer guarantees reproducible lipid bilayer disruption. Furthermore, it simplifies downstream pharmacokinetic tracking by providing a single, sharp analytical peak with an ultra-low limit of detection [4].

Physical Description

Colourless or very pale straw-coloured oily liquid; Faint woody-floral, slightly rose apple aroma

XLogP3

4.6

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

222.198365449 Da

Monoisotopic Mass

222.198365449 Da

Heavy Atom Count

16

Density

0.872-0.879

UNII

81K23DEF7B

GHS Hazard Statements

Aggregated GHS information provided by 272 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (13.97%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (29.41%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (13.97%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (72.79%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (86.03%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

142-50-7
3790-78-1
7212-44-4

Wikipedia

(6Z)-(+/-)-nerolidol

Use Classification

Fragrance Ingredients

General Manufacturing Information

1,6,10-Dodecatrien-3-ol, 3,7,11-trimethyl-, (3S,6Z)-: ACTIVE

Dates

Last modified: 08-15-2023

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